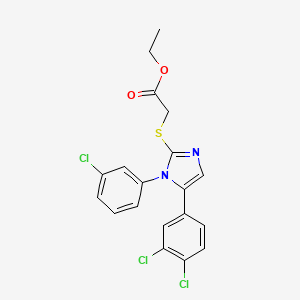
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide, also known as EIOB, is a chemical compound that has gained interest in scientific research due to its potential use in the development of new drugs. This compound is a derivative of indolin-2-one and benzamide, and its chemical structure makes it a promising candidate for further investigation.
Scientific Research Applications
Sigma-2 Receptor Probe Development
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide analogs, such as RHM-1, have been explored as sigma-2 receptor probes. RHM-1, specifically designed for high affinity towards sigma-2 receptors, demonstrates potential in vitro for studying sigma-2 receptor biology. The development and characterization of [3H]RHM-1 provide insights into the receptor's pharmacologic profile, showing promise for further applications in understanding sigma-2 receptor function and involvement in diseases (Jinbin Xu et al., 2005).
Synthetic Route Development for If Channel Inhibitors
Research on this compound derivatives has led to the development of practical and scalable synthetic routes for If channel inhibitors like YM758 monophosphate. This work showcases the efficiency of synthesizing compounds with potential therapeutic applications in cardiovascular diseases, emphasizing improvements in yield and process sustainability (S. Yoshida et al., 2014).
Metal Complexes for Antimicrobial Activity
Studies on this compound derivatives have extended into the synthesis of metal complexes with enhanced antimicrobial properties. These complexes, involving Co(II), Ni(II), Cu(II), and Zn(II), exhibit significant activity against selected bacteria, opening avenues for the development of new antimicrobial agents (H. H. Alkam et al., 2015).
Cellular Proliferation Imaging in Tumors
The compound has been studied for its potential in imaging tumor proliferation through PET scans. The novel tracer 18F-ISO-1, a derivative of this compound, has demonstrated safety and efficacy in imaging proliferative status of tumors in patients, correlating with histological markers of tumor aggression. This application signifies a step forward in non-invasive cancer diagnostics and treatment planning (F. Dehdashti et al., 2013).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-21-16-8-5-13(9-12(16)10-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPVWXXXFSBGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)






![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)
